REACTION_CXSMILES
|
[CH:1]1[C:6]2([CH2:11][CH2:10]C[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][N:2]=1.[CH:12]1[C:19]2([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][N:13]=1>>[CH2:7]([C:6]1([CH2:11][CH3:10])[CH2:5][CH2:4][CH2:3][N:2]=[CH:1]1)[CH3:8].[CH:12]1[C:19]2([CH2:24][CH2:23][CH2:22][CH:21]=[CH:20]2)[CH2:18][CH2:17][CH2:16][N:13]=1.[CH2:12]1[C:19]2([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][NH:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NCCCC12CCCCC2
|
Name
|
2-azaspiro[7.5]tridec-1-ene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NCCCCCC12CCCCC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(C=NCCC1)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NCCCC12C=CCCC2
|
Name
|
|
Type
|
product
|
Smiles
|
C1NCCCCCC12CCCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:6]2([CH2:11][CH2:10]C[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][N:2]=1.[CH:12]1[C:19]2([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][N:13]=1>>[CH2:7]([C:6]1([CH2:11][CH3:10])[CH2:5][CH2:4][CH2:3][N:2]=[CH:1]1)[CH3:8].[CH:12]1[C:19]2([CH2:24][CH2:23][CH2:22][CH:21]=[CH:20]2)[CH2:18][CH2:17][CH2:16][N:13]=1.[CH2:12]1[C:19]2([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][NH:13]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NCCCC12CCCCC2
|
Name
|
2-azaspiro[7.5]tridec-1-ene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NCCCCCC12CCCCC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(C=NCCC1)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NCCCC12C=CCCC2
|
Name
|
|
Type
|
product
|
Smiles
|
C1NCCCCCC12CCCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |